hydrogen sulfate;2-(thiolan-1-ium-1-yl)benzene-1,4-diol
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Overview
Description
Hydrogen sulfate;2-(thiolan-1-ium-1-yl)benzene-1,4-diol is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiolan-1-ium moiety attached to a benzene-1,4-diol structure, with an additional hydrogen sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;2-(thiolan-1-ium-1-yl)benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the initial formation of the thiolan-1-ium ring, followed by its attachment to the benzene-1,4-diol core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;2-(thiolan-1-ium-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium moiety to thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiolan-1-ium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring or thiolan-1-ium moiety .
Scientific Research Applications
Hydrogen sulfate;2-(thiolan-1-ium-1-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of hydrogen sulfate;2-(thiolan-1-ium-1-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s thiolan-1-ium group can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydrogen sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Share the sulfur-containing heterocyclic structure but differ in their specific functional groups and biological activities.
Benzene-1,4-diol derivatives: Similar in having the benzene-1,4-diol core but vary in their attached functional groups and resulting properties.
Sulfonated aromatic compounds: Contain sulfonate groups attached to aromatic rings, offering different solubility and reactivity profiles.
Uniqueness
Hydrogen sulfate;2-(thiolan-1-ium-1-yl)benzene-1,4-diol is unique due to its combination of a thiolan-1-ium ring, benzene-1,4-diol core, and hydrogen sulfate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
hydrogen sulfate;2-(thiolan-1-ium-1-yl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S.H2O4S/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13;1-5(2,3)4/h3-4,7H,1-2,5-6H2,(H-,11,12);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBUOGPTLGIFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[S+](C1)C2=C(C=CC(=C2)O)O.OS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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